Decanenitrile is a 10-carbon linear aliphatic nitrile that serves as a highly stable, hydrophobic precursor and specialty solvent in industrial synthesis. As a liquid at room temperature with a high boiling point of 241-243 °C and a melting point of -15 °C, it offers a broad thermal processing window [1]. It is primarily procured as a robust intermediate for the synthesis of primary amines, ketoenamides, and specialty fragrances, providing a strictly pH-independent lipophilic profile that distinguishes it from its carboxylic acid analogs [1].
Substituting decanenitrile with close structural analogs compromises critical processing parameters. Shorter-chain alternatives like octanenitrile boil at ~198 °C, restricting their use in high-temperature atmospheric reactions [1]. Conversely, longer-chain substitutes like dodecanenitrile freeze at 4 °C, causing severe pumpability and viscosity issues in sub-zero flow chemistry or cold storage[2]. Attempting to substitute decanenitrile with its acid equivalent, decanoic acid, introduces pH-dependent solubility; the acid readily deprotonates in alkaline media to form water-soluble soaps, destroying the phase separation required for efficient biphasic extraction and downstream processing [3].
Decanenitrile provides a highly stable liquid phase across a wide temperature spectrum, melting at -15 °C and boiling at 241-243 °C [1]. In contrast, the shorter-chain octanenitrile boils at ~198 °C [2], limiting its use in high-temperature atmospheric reactions, while the longer-chain dodecanenitrile freezes at 4 °C [3], causing pumpability issues in sub-zero flow chemistry and cold storage.
| Evidence Dimension | Melting and Boiling Points |
| Target Compound Data | MP: -15 °C, BP: 241-243 °C |
| Comparator Or Baseline | Octanenitrile (BP: 198 °C) and Dodecanenitrile (MP: 4 °C) |
| Quantified Difference | ~40 °C higher boiling limit than octanenitrile; liquid state maintained 19 °C lower than dodecanenitrile |
| Conditions | Standard atmospheric pressure (760 mmHg) |
Ensures uninterrupted pumpability in sub-zero continuous flow systems while permitting high-temperature reactions without the need for pressurized vessels.
When used as a precursor for primary amines, decanenitrile achieves quantitative yields (>90%) via continuous-flow hydrogenation over polysilane/SiO2-supported palladium catalysts at 60-80 °C [1]. Standard batch hydrogenation of nitriles over Pd/C typically suffers from poor selectivity, yielding significant fractions of secondary and tertiary amines or requiring additives like ammonia to suppress side reactions[1].
| Evidence Dimension | Primary amine yield and selectivity |
| Target Compound Data | >90% yield of primary amine in continuous flow (Pd/SiO2) |
| Comparator Or Baseline | Batch Pd/C hydrogenation |
| Quantified Difference | Flow conditions prevent the >10% secondary/tertiary amine and alcohol byproducts typically seen in batch Pd/C reductions |
| Conditions | 60-80 °C, H2 pressure, 0.05 mL/min flow rate |
Enables highly reproducible, scalable manufacturing of decylamine derivatives without complex downstream separations.
Decanenitrile maintains a stable, pH-independent octanol/water partition coefficient (LogP) of ~3.7 [1]. In contrast, its carboxylic acid analog, decanoic acid, exhibits a baseline LogP of ~4.09[2] but undergoes rapid deprotonation in mildly alkaline media (pKa 4.90), drastically reducing its lipophilicity and causing it to act as a water-soluble surfactant [2].
| Evidence Dimension | LogP stability vs. pH |
| Target Compound Data | LogP ~3.7 (pH-independent) |
| Comparator Or Baseline | Decanoic acid (LogP ~4.09, highly pH-dependent) |
| Quantified Difference | Decanenitrile retains its full lipophilicity in alkaline conditions, whereas decanoic acid partitions into the aqueous phase above pH 5 |
| Conditions | Biphasic aqueous/organic extraction systems |
Guarantees consistent extraction efficiency and phase separation in industrial processes regardless of aqueous pH fluctuations.
Directly leveraging its compatibility with flow hydrogenation, decanenitrile is the optimal precursor for the scalable production of decylamine and related pharmaceutical intermediates where batch reductions yield unacceptable levels of secondary or tertiary amines [1].
Capitalizing on its 241-243 °C boiling point, decanenitrile serves as a highly stable reactant in Grignard additions and high-temperature couplings where the lower boiling point of octanenitrile (198 °C) would necessitate pressurized reaction vessels [2].
Due to its stable LogP of ~3.7, decanenitrile is selected for metal extraction or organic phase partitioning in highly alkaline environments where decanoic acid would saponify and form problematic emulsions [3].
With a melting point of -15 °C, decanenitrile is prioritized over dodecanenitrile (MP 4 °C) for sub-zero chemical processing or cold-weather additive manufacturing where maintaining a low-viscosity, pumpable liquid state is critical [4].
Irritant;Environmental Hazard